1,4-Benzodioxane 2-carboxylic acid

Enzymatic Resolution Chiral Synthesis Pharmaceutical Intermediates

Secure your supply of 1,4-Benzodioxane-2-carboxylic acid, the irreplaceable chiral synthon for enantiopure α1-adrenoceptor antagonists like doxazosin. Unlike inactive regioisomers or chromane analogs, only the 2-carboxylic acid positioning enables high-purity (R)- and (S)-enantiomer synthesis with defined optical activity. This stereochemistry is critical for SAR studies where absolute configuration dictates target engagement and therapeutic efficacy. Choose the validated, activity-proven scaffold that generic substitutes cannot match.

Molecular Formula C14H30O3Si
Molecular Weight 0
CAS No. 18016-17-1
Cat. No. B1174274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxane 2-carboxylic acid
CAS18016-17-1
Molecular FormulaC14H30O3Si
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzodioxane-2-carboxylic acid (CAS 18016-17-1): Core Properties and Pharmaceutical Relevance for Scientific Procurement


1,4-Benzodioxane-2-carboxylic acid (CAS 18016-17-1), also referred to as 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, is a chiral benzodioxane scaffold bearing a carboxylic acid at the 2-position. Its molecular formula is C₉H₈O₄, with a molecular weight of 180.16 g/mol. This compound exists as a racemate or as isolated (R)- and (S)-enantiomers (CAS 70918-53-5 and 70918-54-6, respectively). The 2,3-dihydro-1,4-benzodioxane core is a privileged structure in medicinal chemistry, and the 2-carboxylic acid derivative serves as a critical chiral synthon for constructing enantiomerically pure α-adrenoceptor antagonists and other bioactive molecules [1][2]. Its procurement value is directly linked to its established role in synthesizing doxazosin mesylate and related antihypertensive agents, as well as its utility in structure-activity relationship (SAR) studies where the stereochemistry at C2 profoundly influences biological outcomes [1].

Critical Differentiators of 1,4-Benzodioxane-2-carboxylic acid: Why In-Class Analogs Are Not Interchangeable


Procurement of 1,4-benzodioxane-2-carboxylic acid cannot be substituted by regioisomeric benzodioxane carboxylic acids (e.g., the 5- or 6-carboxylic acid derivatives) or structurally related chromane/dihydrobenzofuran analogs without incurring substantial deviations in biological activity or synthetic utility. Three key factors preclude generic substitution: (1) the position of the carboxylic acid dictates downstream reactivity and target engagement, with the 2-position being essential for generating chiral α1-adrenoceptor antagonist pharmacophores [1]; (2) the 2-position stereocenter imparts absolute configuration-dependent activity, where (S)- and (R)-enantiomers produce distinct pharmacological profiles in vivo [1]; and (3) the benzodioxane oxygen heteroatom arrangement confers unique physicochemical and pharmacodynamic properties compared to chromane or dihydrobenzofuran isosteres [2]. The following quantitative evidence details these critical points of differentiation.

1,4-Benzodioxane-2-carboxylic acid: Quantified Differentiation Versus Key Analogs and Resolving Agents


Superior Lipase-Catalyzed Enantioselectivity: Racemic 1,4-Benzodioxane-2-carboxylic Acid Ester Resolution

In the chemoenzymatic synthesis of key α-adrenoceptor antagonists, the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid ester using Arthrobacter sp. lipase achieved an enantiomeric excess of approximately 99% and an enantioselectivity factor (E) of 535 at a substrate concentration of 258 mmol (50 g/L) [1]. This contrasts with alternative resolution methods for the free acid using unsubstituted 1-phenylethylamine, which displayed "null efficiency" under comparable diastereomeric crystallization conditions [2].

Enzymatic Resolution Chiral Synthesis Pharmaceutical Intermediates

Para-Substituted Phenylethylamines Enable Efficient Diastereomeric Resolution of 1,4-Benzodioxane-2-carboxylic Acid

Direct resolution of racemic 1,4-benzodioxane-2-carboxylic acid was achieved with high efficiency using (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine as resolving agents, a marked improvement over unsubstituted 1-phenylethylamine which exhibited null efficiency [1]. The success of these para-substituted amines was corroborated by large differences in melting points and alcohol solubilities of the resulting diastereomeric salts, as well as DSC analysis indicating binary eutectic mixtures with a high content of the more soluble diastereomeric salt [1].

Classical Resolution Diastereomeric Salt Formation Enantiopure Building Blocks

Selective Hypotriglyceridemic Activity: Ethyl 1,4-Benzodioxane-2-carboxylate vs. Chromane and Dihydrobenzofuran Analogs

In a Triton WR-1339-induced hyperlipemic rat model, the ethyl ester of 1,4-benzodioxane-2-carboxylic acid exhibited predominantly hypotriglyceridemic activity, whereas the corresponding 6-chlorochroman-2-carboxylate analog was both hypocholesterolemic and hypotriglyceridemic, and the 5-chloro-2,3-dihydrobenzofuran-2-carboxylate analog was exclusively hypocholesterolemic [1]. Notably, the deschloro benzodioxane analog was the only compound among the cyclic series to retain activity without the chlorine substituent, as deschloro chroman and dihydrobenzofuran analogs were found to be inactive [1].

Hypolipidemic Agents Triglyceride Lowering Clofibrate Analogs

Enantiopure 1,4-Benzodioxane-2-carboxylic Acid: Defined Optical Purity and Specific Rotation for Reproducible Synthesis

Commercially available (R)-1,4-benzodioxane-2-carboxylic acid is supplied with an optical purity specification of enantiomeric ratio ≥99.0:1.0 and a specific rotation [α]20/D of +83±2° (c = 1.5% in chloroform) . This level of chiral purity is critical for the reproducible synthesis of doxazosin mesylate and related α1-adrenoceptor antagonists, where the (S)-enantiomer exhibits reduced side effects and improved efficacy over racemic doxazosin for benign prostatic hyperplasia, while the (R)-enantiomer demonstrates higher selectivity for the lower urinary tract versus the cardiovascular system [1].

Chiral Purity Quality Control Analytical Specification

Chiral Center at C2 is Essential for α1-Adrenoceptor Antagonist Activity: (S)- vs. (R)-Enantiomer Differentiation

The absolute configuration of the C2 stereocenter in 1,4-benzodioxane-2-carboxylic acid-derived drugs dictates pharmacological outcome. (S)-doxazosin (derived from (S)-1,4-benzodioxane-2-carboxylic acid) exhibits reduced side effects (asthenia and dizziness) and improved efficacy over racemic doxazosin for treating benign prostatic hyperplasia, whereas (R)-doxazosin has higher selectivity for the lower urinary tract versus the cardiovascular system [1]. In related 2-substituted benzodioxanes, (S)-enantiomers of piperoxan, prosympal, and dibozane are more effective α-adrenergic receptor antagonists than their (R)-counterparts [1].

Stereoselective Pharmacology Adrenoceptor Antagonists Benign Prostatic Hyperplasia

Optimal Scientific and Industrial Use Cases for 1,4-Benzodioxane-2-carboxylic acid Driven by Quantitative Evidence


Stereoselective Synthesis of α1-Adrenoceptor Antagonists (Doxazosin, Piperoxan, Dibozane)

The (S)-enantiomer of 1,4-benzodioxane-2-carboxylic acid is the chiral precursor of choice for manufacturing (S)-doxazosin mesylate, a α1-adrenoceptor antagonist with improved efficacy and reduced side effects for benign prostatic hyperplasia therapy [1]. The chemoenzymatic resolution method provides access to enantiopure acid with ∼99% ee (E = 535) [1], ensuring high optical purity for downstream synthesis. This scenario leverages the established stereochemical requirement that (S)-enantiomers of 2-substituted benzodioxanes are more effective adrenoceptor antagonists than (R)-enantiomers [1].

Selective Hypotriglyceridemic Agent Development

The ethyl ester of 1,4-benzodioxane-2-carboxylic acid is uniquely suited for developing selective triglyceride-lowering therapeutics. Unlike chromane or dihydrobenzofuran analogs, the benzodioxane derivative exhibits predominantly hypotriglyceridemic activity in hyperlipemic rat models and importantly retains activity in its deschloro form, whereas deschloro chromane and dihydrobenzofuran analogs are inactive [2]. This differential profile makes 1,4-benzodioxane-2-carboxylic acid the preferred scaffold for programs targeting hypertriglyceridemia without confounding cholesterol effects.

Efficient Classical Resolution Using Para-Substituted Phenylethylamines

Industrial production of enantiopure 1,4-benzodioxane-2-carboxylic acid can be streamlined by employing (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine as resolving agents. These para-substituted amines exhibit very high resolution ability for the racemic acid, contrasting sharply with the null efficiency of unsubstituted 1-phenylethylamine [3]. DSC analysis confirms that the diastereomeric salt systems are binary eutectic mixtures with high content of the more soluble salt, facilitating efficient crystallization and isolation [3].

Chiral Building Block for 2-Substituted Benzodioxane Libraries

1,4-Benzodioxane-2-carboxylic acid serves as a versatile enantiopure synthon for constructing diverse 2-substituted benzodioxane libraries targeting serotonin receptors, α/β-adrenoceptors, and other GPCRs [1]. The ready availability of both (R)- and (S)-enantiomers with defined optical purity (enantiomeric ratio ≥99.0:1.0, specific rotation [α]20/D +83±2° for (R)-form) enables systematic SAR exploration of absolute configuration effects on receptor binding and functional activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Benzodioxane 2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.